molecular formula C37H70N2O7 B067736 (2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid CAS No. 179095-19-3

(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid

Cat. No. B067736
M. Wt: 655 g/mol
InChI Key: DZKPDDDIBSEKLY-SAIUNTKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid is a synthetic compound that has been developed for scientific research purposes. This compound has a complex chemical structure and has been shown to have potential applications in various fields of research. In

Scientific Research Applications

Enantioselective Synthesis and Biological Activity

The compound has been studied in the context of enantioselective synthesis, which is important for creating specific molecular configurations. For example, the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) shows the significance of such processes in producing bioactive compounds (Pajouhesh et al., 2000).

Antioxidant and Anti-inflammatory Applications

Research indicates the potential of similar compounds in antioxidant and anti-inflammatory applications. The synthesis of analogs from N,N′-Dicyclohexylcarbodiimide (DCC) and their evaluation for antioxidant and anti-inflammatory activities highlight the therapeutic potential of these compounds (Sahoo, Subudhi, & Swain, 2011).

Synthesis in Drug Development

The synthesis of similar compounds has been crucial in the development of potent PPARγ agonists, demonstrating the application in drug discovery and development (Reynolds & Hermitage, 2001).

Antimicrobial Properties

Certain derivatives of similar compounds exhibit antimicrobial activity, which could be significant in developing new antimicrobial drugs. For instance, N-Substituted-β-amino acid derivatives containing various moieties demonstrated good antimicrobial activity against specific pathogens (Mickevičienė et al., 2015).

Biosynthesis and Chemical Synthesis

The study of biosynthesis pathways of related compounds, like polyoxypeptin A, provides insights into the natural production of these compounds and their analogs, which is useful for developing synthetic methods (Umezawa et al., 2001).

properties

CAS RN

179095-19-3

Product Name

(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid

Molecular Formula

C37H70N2O7

Molecular Weight

655 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C37H70N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h30-33,40H,5-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/t32-,33+/m1/s1

InChI Key

DZKPDDDIBSEKLY-SAIUNTKASA-N

Isomeric SMILES

CC(C)CCCCCCCCCCC[C@H](CC(=O)NCC(=O)N[C@@H](CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C

SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C

synonyms

WB 3559 D
WB-3559D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
Reactant of Route 3
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
Reactant of Route 6
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid

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